molecular formula C17H25N7 B2750795 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415534-92-6

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

カタログ番号 B2750795
CAS番号: 2415534-92-6
分子量: 327.436
InChIキー: JSMXDDULALCKHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. Inhibition of BTK has been found to be useful in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a crucial enzyme in the development and function of B-cells. BTK plays a role in the activation of the B-cell receptor signaling pathway, which leads to the proliferation and survival of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 have been studied in preclinical models. Inhibition of BTK by TAK-659 has been found to lead to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.

実験室実験の利点と制限

The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one limitation of using TAK-659 is that it may not accurately reflect the effects of genetic BTK inhibition, which can occur in patients with BTK mutations.

将来の方向性

For research on TAK-659 include its clinical development as a therapeutic agent for the treatment of B-cell malignancies and other diseases. The potential use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. In addition, further studies are needed to better understand the mechanism of action of TAK-659 and its potential effects on other signaling pathways.

合成法

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves several steps. The first step is the reaction of 2,4,6-trimethylpyrimidine with piperazine in the presence of a base to form the intermediate compound 1-(2-piperazin-1-ylethyl)-2,4,6-trimethylpyrimidin-5-amine. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with 2-aminopyrimidine to form the target compound.

科学的研究の応用

The scientific research on TAK-659 has focused on its potential applications in the treatment of various diseases. One of the main areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, TAK-659 has been found to be a potent and selective inhibitor of BTK, leading to the inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

特性

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-5-14-11-18-16(19-12-14)24-8-6-23(7-9-24)15-10-13(2)20-17(21-15)22(3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMXDDULALCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。